1-[(6-Methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester
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Overview
Description
1-[(6-methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Scientific Research Applications
Synthesis and Development
- Efficient large-scale synthesis methods for related quinoline compounds, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, have been developed, highlighting their importance in pharmaceutical production (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Chemical Properties and Reactions
- Research on derivatives of quinolinecarboxylic acids, such as the ethyl esters of quinoline-3-carboxylic acids, demonstrates the potential for diverse chemical reactions and the formation of novel compounds (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).
Pharmacological Applications
- The synthesis of compounds related to piperidinecarboxylic acid, which are structurally similar, indicates their relevance in exploring new pharmaceutical substances (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Fluorescence and Labeling Applications
- Novel fluorophores like 6-methoxy-4-quinolone, derived from related compounds, exhibit strong fluorescence in a wide pH range, indicating potential applications in biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
X-Ray Diffraction and Structural Analysis
- X-ray powder diffraction data for compounds structurally related to 1-[(6-Methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, are essential for understanding their physical and chemical properties (Wang, Suo, Zhang, Hou, & Li, 2017).
properties
Product Name |
1-[(6-Methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester |
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Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 1-(6-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-21(25)13-6-8-23(9-7-13)20(24)18-12-15-10-14-11-16(26-2)4-5-17(14)22-19(15)28-18/h4-5,10-13H,3,6-9H2,1-2H3 |
InChI Key |
KTMOBSCJDWIGPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(O2)N=C4C=CC(=CC4=C3)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(O2)N=C4C=CC(=CC4=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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